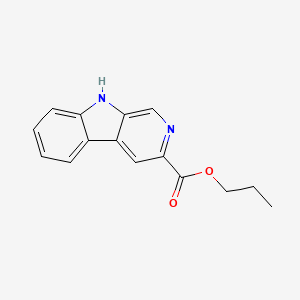

Propyl beta-carboline-3-carboxylate

説明

特性

IUPAC Name |

propyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-2-7-19-15(18)13-8-11-10-5-3-4-6-12(10)17-14(11)9-16-13/h3-6,8-9,17H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRVAGIQTHEEQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227627 | |

| Record name | Propyl beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76808-18-9 | |

| Record name | Propyl beta-carboline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076808189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Propyl β-Carboline-3-Carboxylate (β-CCP): A Dual-Site Modulator of the GABAA Receptor

Abstract

Propyl β-carboline-3-carboxylate (β-CCP) is a notable member of the β-carboline family, a class of compounds known for their potent and diverse effects on the central nervous system. Unlike its more notorious proconvulsant and anxiogenic analogues, such as the methyl and ethyl esters, β-CCP exhibits a complex and nuanced pharmacological profile. This guide provides an in-depth technical analysis of its mechanism of action, moving beyond a simple classification to explore its dual interaction with the γ-aminobutyric acid type A (GABAA) receptor. We will dissect its high-affinity binding at the benzodiazepine site and its distinct, low-affinity modulatory action at the loreclezole site. This document is intended for researchers and drug development professionals, offering not only a summary of current knowledge but also the causal logic behind key experimental methodologies used to elucidate this mechanism.

The GABAA Receptor: A Complex Allosteric Machine

The primary target of β-CCP is the GABAA receptor, the principal mediator of fast synaptic inhibition in the mammalian brain. Understanding its structure is fundamental to comprehending β-CCP's action.

The GABAA receptor is a pentameric ligand-gated ion channel, assembled from a diverse family of subunits (e.g., α, β, γ, δ). This subunit heterogeneity gives rise to a vast number of receptor subtypes with distinct pharmacological properties and anatomical distributions[1]. The receptor contains an integral chloride (Cl⁻) ion channel. Upon binding of its endogenous agonist, GABA, the channel opens, allowing Cl⁻ influx and hyperpolarization of the neuronal membrane, which reduces the likelihood of an action potential.

Crucially, the GABAA receptor possesses multiple allosteric modulatory sites distinct from the GABA binding sites. These sites bind various classes of drugs that can fine-tune the receptor's response to GABA.

Caption: Functional outcomes of different ligand types at the BZ site.

Experimental Methodologies for Characterizing β-CCP's Action

Elucidating the complex mechanism of β-CCP requires a combination of biochemical and electrophysiological techniques. The choice of assay is critical for differentiating between its actions at the two distinct binding sites.

Protocol: Radioligand Binding Assay for BZ Site Affinity

This protocol determines the affinity (Kᵢ) of β-CCP for the high-affinity BZ site by measuring its ability to compete with a radiolabeled ligand.

Causality & Rationale: This is the foundational experiment to confirm a drug's interaction with a target receptor. By using a known high-affinity radioligand for the BZ site (e.g., [³H]flunitrazepam or [³H]propyl β-carboline-3-carboxylate itself)[2], we can quantify the binding of our unlabeled compound (β-CCP) through competitive displacement. The concentration of β-CCP that displaces 50% of the radioligand (IC₅₀) is used to calculate its binding affinity (Kᵢ), a fundamental parameter of drug-receptor interaction.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex or human frontal cortex tissue in ice-cold homogenization buffer (e.g., 0.32 M sucrose).[3]

-

Perform differential centrifugation to isolate the crude membrane fraction containing the GABAA receptors. This involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin to pellet the membranes.[3]

-

Wash the membranes multiple times in a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA and other interfering substances.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes containing:

-

A fixed concentration of radioligand (e.g., 1-2 nM [³H]flunitrazepam).[4]

-

Increasing concentrations of unlabeled β-CCP (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Prepared membrane homogenate (50-200 µg protein).

-

Binding buffer to a final volume.

-

-

Control for Non-Specific Binding (NSB): Prepare a set of tubes containing the radioligand, membrane homogenate, and a saturating concentration of a non-radioactive BZ site ligand (e.g., 10 µM Diazepam) to define binding to non-receptor components.

-

Incubate all tubes at 4°C for 45-60 minutes to reach equilibrium.[3]

-

-

Termination and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of β-CCP.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the functional effect of β-CCP on GABA-induced chloride currents in cells expressing specific GABAA receptor subtypes.

Causality & Rationale: While binding assays confirm interaction, they do not reveal the functional consequence. Electrophysiology provides this crucial information. By expressing specific, known GABAA receptor subunits (e.g., α1β2γ2) in a cell line like HEK293, we create a controlled system to measure ion channel activity.[5] Applying a low concentration of GABA elicits a baseline chloride current. Co-application of β-CCP reveals its modulatory effect: an increase in current indicates positive modulation (agonism), a decrease indicates negative modulation (inverse agonism), and no change indicates neutral antagonism. This technique is essential for differentiating effects at the BZ and loreclezole sites, especially when used in conjunction with a BZ antagonist.

Step-by-Step Methodology:

-

Cell Preparation:

-

Culture human embryonic kidney (HEK293) cells or Xenopus oocytes.

-

Transfect the cells with plasmids encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2). A reporter gene (e.g., GFP) is often co-transfected to identify successful transformants.

-

Allow 24-48 hours for receptor expression.

-

-

Recording Setup:

-

Transfer a coverslip with adherent cells to the recording chamber of an inverted microscope.

-

Continuously perfuse the cells with an external recording solution (extracellular fluid, ECF).

-

Fabricate glass micropipettes (electrodes) with a tip resistance of 3-5 MΩ.

-

Fill the micropipette with an internal solution containing high chloride concentration to allow for measurement of inward Cl⁻ currents.

-

-

Whole-Cell Recording:

-

Under microscopic guidance, carefully approach a single transfected cell with the micropipette.

-

Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing the "whole-cell" configuration. This provides electrical access to the entire cell.

-

Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).

-

-

Drug Application and Data Acquisition:

-

Establish a stable baseline recording.

-

Apply a low concentration of GABA (e.g., EC₅-EC₁₀) to elicit a small, reproducible inward Cl⁻ current (IGABA).

-

Test for BZ Site Effect: Co-apply the same concentration of GABA with a low concentration of β-CCP (e.g., 10-100 nM) and measure the change in current amplitude.

-

Test for Loreclezole Site Effect: Co-apply GABA with a high concentration of β-CCP (e.g., 5-20 µM).[5] To confirm the effect is not via the BZ site, perform the experiment in the presence of a BZ antagonist like flumazenil.[5]

-

Record the currents using an amplifier and digitize the data for offline analysis.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced current in the absence and presence of β-CCP.

-

Express the effect of β-CCP as a percentage change from the control GABA response.

-

Generate dose-response curves to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).

-

Conclusion and Future Directions

The mechanism of action of propyl β-carboline-3-carboxylate is a compelling example of pharmacological complexity. It cannot be accurately described by a single label like "agonist" or "inverse agonist." Instead, its profile is the integrated output of two distinct molecular interactions:

-

A high-affinity, nuanced modulation at the benzodiazepine site , which differs significantly from its proconvulsant analogues and may represent partial agonism or antagonism.

-

A low-affinity, positive modulation at the loreclezole site , which contributes to the enhancement of GABAergic currents at higher concentrations.

This dual-site mechanism provides a clear, evidence-based explanation for its unique in vivo profile, particularly its lack of convulsant activity. For drug development professionals, β-CCP serves as a fascinating lead compound. Its ability to modulate the GABAA receptor without inducing the strong anxiogenic or proconvulsant effects of related molecules suggests that targeting multiple allosteric sites could be a viable strategy for developing novel therapeutics with improved side-effect profiles.

Future research should focus on systematically characterizing the effects of β-CCP across a wider array of GABAA receptor subunit combinations to understand its receptor subtype selectivity. Further investigation into its potential as an antagonist of other β-carbolines could also yield valuable insights for toxicology and pharmacology.

References

- Ehlert, F. J., Roeske, W. R., & Yamamura, H. I. (1981).

- Im, W. B., Pregenzer, J. F., & Carter, D. B. (1995). Interaction of beta-carboline inverse agonists for the benzodiazepine site with another site on GABAA receptors. British Journal of Pharmacology.

- Wong, G., & Farb, D. H. (1995). beta-Carboline gamma-aminobutyric acidA receptor inverse agonists modulate gamma-aminobutyric acid via the loreclezole binding site as well as the benzodiazepine site. Molecular Pharmacology.

- Wrońska, D., & Zięba, A. (2018).

- Kopp, L., et al. (2021). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?.

- Marangos, P. J., et al. (1982). Characteristics of [3H] propyl beta-carboline-3-carboxylate binding to benzodiazepine receptors in human brain. Life Sciences.

- Braestrup, C., Nielsen, M., & Olsen, C. E. (1980). Urinary and brain beta-carboline-3-carboxylates as potent inhibitors of brain benzodiazepine receptors.

- Oakley, N. R., & Jones, B. J. (1982). Differential pharmacological effects of beta-carboline-3-carboxylic acid esters. Neuropharmacology.

- Medina, J. H., et al. (1989).

- PDSP. (n.d.). GABAA Receptor Binding Assay Protocol.

- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology.

- Wikipedia contributors. (n.d.). DMCM. Wikipedia.

- Kaijima, M., et al. (1983).

- Cepeda, C., et al. (1985). Characterization of convulsions induced by methyl beta-carboline-3-carboxylate in mice. European Journal of Pharmacology.

- Olsen, R. W., & Tobin, A. J. (1993). GABAA receptor subtypes: ligand binding heterogeneity demonstrated by photoaffinity labeling and autoradiography. Journal of Neurochemistry.

- Tenen, S. S., & Hirsch, J. D. (1980). beta-Carboline-3-carboxylic acid ethyl ester antagonizes diazepam activity.

Sources

- 1. GABAA receptor subtypes: ligand binding heterogeneity demonstrated by photoaffinity labeling and autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characteristics of [3H] propyl beta-carboline-3-carboxylate binding to benzodiazepine receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDSP - GABA [kidbdev.med.unc.edu]

- 4. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of beta-carboline inverse agonists for the benzodiazepine site with another site on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Propyl β-Carboline-3-Carboxylate: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile

Foreword

This document provides an in-depth technical exploration of propyl β-carboline-3-carboxylate (β-CCP), a significant tool in neuropharmacology. We will move beyond a superficial overview to dissect the historical context of its discovery, detail its chemical synthesis, and provide a granular understanding of its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive and nuanced understanding of this pivotal benzodiazepine receptor ligand. We will delve into the causality behind experimental choices and provide self-validating protocols, grounding our discussion in authoritative references.

The Dawn of the Endogenous Ligand Hypothesis: Discovery and Historical Context

The story of propyl β-carboline-3-carboxylate is intrinsically linked to the fervent search for an endogenous ligand for the benzodiazepine receptor in the late 1970s and early 1980s. Following the discovery of specific high-affinity binding sites for benzodiazepines in the brain, a logical and compelling hypothesis emerged: the existence of a naturally occurring molecule that modulates these receptors.

Initial breakthroughs came from the laboratories of Claus Braestrup and Mogens Nielsen. Their work led to the isolation of a substance from human urine that potently inhibited the binding of [3H]-diazepam to brain membranes[1]. This substance was identified as ethyl β-carboline-3-carboxylate (β-CCE)[1]. This discovery was a landmark, suggesting that β-carboline derivatives might be the long-sought endogenous modulators of the benzodiazepine receptor.

Further research into this chemical class led to the synthesis and characterization of a homologous series of β-carboline-3-carboxylic acid esters, including the propyl ester, propyl β-carboline-3-carboxylate. These studies were crucial in elucidating the structure-activity relationships within the β-carboline family and understanding their diverse pharmacological effects, which ranged from convulsant to anticonvulsant properties depending on the length of the ester chain.

Chemical Synthesis of Propyl β-Carboline-3-Carboxylate

The synthesis of propyl β-carboline-3-carboxylate is typically achieved through a two-step process involving a Pictet-Spengler reaction to form the β-carboline core, followed by esterification. The following protocol provides a detailed methodology for its laboratory-scale synthesis.

Experimental Protocol: Synthesis of Propyl β-Carboline-3-Carboxylate

Part 1: Synthesis of β-Carboline-3-Carboxylic Acid via Pictet-Spengler Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-tryptophan in an appropriate acidic solvent, such as glacial acetic acid.

-

Addition of Aldehyde: To the stirred solution, add an equimolar amount of glyoxylic acid.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The Pictet-Spengler reaction involves the condensation of the tryptamine backbone of tryptophan with the aldehyde, followed by cyclization to form the tetrahydro-β-carboline intermediate.

-

Oxidation: Upon completion of the cyclization, an oxidizing agent, such as potassium permanganate or sulfur in xylene, is added to the reaction mixture to aromatize the tetrahydro-β-carboline ring to the fully aromatic β-carboline.

-

Work-up and Isolation: After cooling, the reaction mixture is neutralized, and the precipitated β-carboline-3-carboxylic acid is collected by filtration, washed, and dried.

Part 2: Fischer Esterification to Propyl β-Carboline-3-Carboxylate

-

Reaction Setup: Suspend the synthesized β-carboline-3-carboxylic acid in an excess of propanol in a round-bottom flask.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or tosic acid.

-

Reflux: Heat the mixture to reflux for several hours. The esterification reaction is an equilibrium process, and using an excess of the alcohol drives the equilibrium towards the formation of the ester.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure propyl β-carboline-3-carboxylate.

Caption: Synthetic workflow for propyl β-carboline-3-carboxylate.

Pharmacological Characterization: An Inverse Agonist at the Benzodiazepine Receptor

Propyl β-carboline-3-carboxylate exerts its effects by binding to the benzodiazepine site of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Unlike benzodiazepines, which are agonists and enhance the inhibitory effects of GABA, β-CCP acts as an inverse agonist.

Mechanism of Action: Inverse Agonism

An inverse agonist binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the context of the GABAA receptor, while an agonist like diazepam increases the frequency of chloride channel opening in the presence of GABA, leading to hyperpolarization and neuronal inhibition, an inverse agonist like β-CCP decreases the frequency of channel opening. This reduction in chloride ion influx leads to a state of neuronal disinhibition, which manifests as increased neuronal excitability.

Caption: Modulation of the GABAA receptor by agonists and inverse agonists.

Binding Affinity and Potency

Propyl β-carboline-3-carboxylate exhibits high affinity for the benzodiazepine receptor. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. The potency is often expressed as the half-maximal inhibitory concentration (IC50), the concentration that produces 50% of the maximal inhibitory effect.

| Parameter | Value | Receptor/Tissue | Reference |

| Ki | ~1 nM | Rat brain membranes | [2] |

| IC50 | ~7 nM | Human brain | [3] |

Note: The exact values can vary depending on the experimental conditions, such as the radioligand used and the tissue preparation.

Physiological and Behavioral Effects: Proconvulsant and Anxiogenic Properties

The inverse agonist activity of propyl β-carboline-3-carboxylate at the GABAA receptor translates into distinct physiological and behavioral effects. By reducing GABAergic inhibition, β-CCP increases neuronal excitability, leading to proconvulsant and anxiogenic (anxiety-promoting) effects. These properties make it a valuable tool for studying the neurobiology of seizures and anxiety.

Experimental Protocols for Behavioral Assessment

The anxiogenic and proconvulsant effects of propyl β-carboline-3-carboxylate are typically evaluated using a battery of behavioral tests in animal models.

This test assesses anxiety-like behavior and general locomotor activity by observing the exploratory behavior of a rodent in a novel, open arena.

Protocol:

-

Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.

-

Procedure: The animal is placed in the center of the arena and allowed to explore freely for a set period (e.g., 5-10 minutes).

-

Data Collection: An overhead camera records the animal's movements. Key parameters measured include:

-

Time spent in the center zone versus the peripheral zone.

-

Number of entries into the center zone.

-

Total distance traveled.

-

Rearing frequency.

-

-

Interpretation: Anxious animals tend to spend more time in the periphery (thigmotaxis) and less time in the exposed center. A decrease in center time and entries following β-CCP administration is indicative of an anxiogenic effect.

This test is another widely used assay for anxiety-like behavior, based on the rodent's natural aversion to open and elevated spaces.

Protocol:

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure: The animal is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes).

-

Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.

-

Interpretation: Anxiogenic compounds like β-CCP decrease the time spent in and the number of entries into the open arms.

This test is used to assess learning and memory, and can be used to study the effects of compounds on fear-motivated learning.

Protocol:

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

-

Training (Acquisition): The animal is placed in the light compartment. When it enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.

-

Testing (Retention): After a set interval (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured.

-

Interpretation: Animals that have learned the association between the dark compartment and the foot shock will show a longer latency to enter the dark compartment during the testing phase. β-CCP can modulate performance in this task, often enhancing fear memory.

Sources

A Technical Guide to the Interaction of Propyl β-Carboline-3-Carboxylate with the GABA-A Receptor

Abstract: This document provides an in-depth technical analysis of Propyl β-Carboline-3-Carboxylate (β-CCP), a significant research ligand for the γ-aminobutyric acid type A (GABA-A) receptor. We will explore its binding characteristics, complex functional pharmacology, and the state-of-the-art methodologies used for its characterization. This guide is intended for researchers, neuropharmacologists, and drug development professionals seeking a comprehensive understanding of β-CCP's modulatory effects on the primary inhibitory receptor in the central nervous system.

Introduction: The GABA-A Receptor and β-Carboline Ligands

The GABA-A receptor is a pentameric ligand-gated ion channel that plays a pivotal role in mediating fast inhibitory neurotransmission throughout the central nervous system (CNS).[1] Upon binding of its endogenous ligand, GABA, the receptor's integral chloride channel opens, leading to an influx of Cl⁻ ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability. The receptor's complex structure, assembled from a combination of 19 possible subunits (e.g., α, β, γ), gives rise to a vast number of subtypes with distinct pharmacological properties and anatomical distributions.

A key feature of most GABA-A receptors, particularly those containing a γ subunit, is the presence of a high-affinity allosteric binding site for benzodiazepines (BZs).[2][3] This site is a primary target for a wide range of clinically important drugs, including anxiolytics, sedatives, and anticonvulsants.[4] The β-carbolines are a class of indole alkaloids, both naturally occurring and synthetic, that bind with high affinity to this benzodiazepine site.[5][6][7] Unlike classical benzodiazepines which are positive allosteric modulators (PAMs), β-carbolines exhibit a spectrum of activities, ranging from PAMs to neutral antagonists and negative allosteric modulators (NAMs), often termed "inverse agonists".[8][9]

Propyl β-carboline-3-carboxylate (β-CCP) is a prominent member of this family. Its pharmacology is particularly noteworthy for its complexity, demonstrating how subtle changes in ligand structure can produce profound differences in functional outcomes at the GABA-A receptor. This guide elucidates the multifaceted nature of β-CCP's interaction with this critical receptor complex.

The Dual Pharmacology of Propyl β-Carboline-3-Carboxylate

The defining characteristic of β-CCP is its dualistic and context-dependent modulation of the GABA-A receptor. Its effects are not monolithic but depend on concentration and the specific receptor subtype being studied. Evidence points to interactions at two distinct sites, leading to opposing functional outcomes.

High-Affinity Binding and Inverse Agonism at the Benzodiazepine Site

Like other β-carboline esters, β-CCP binds with high affinity to the benzodiazepine site located at the interface between α and γ subunits.[10] Radioligand binding studies using tritiated β-CCP ([³H]PrCC) have demonstrated saturable, high-affinity binding in human brain tissue, with a pharmacological profile similar to that of classical benzodiazepines like diazepam.[10] The binding of [³H]PrCC is allosterically modulated by both chloride ions and GABA, confirming its interaction with the fully assembled GABA-A receptor complex.[10]

Functionally, ligands at this site can be classified based on their effect on the GABA-induced chloride current. While classical benzodiazepines are PAMs (agonists), many β-carbolines, such as methyl β-carboline-3-carboxylate (β-CCM) and DMCM, are well-characterized as negative allosteric modulators (NAMs or inverse agonists).[8][11][12][13] These compounds reduce the efficacy of GABA, decrease the frequency of channel opening, and can produce anxiogenic and proconvulsant effects in vivo.[13][14][15] The actions of β-CCP are often placed within this category, particularly in contrast to the effects of benzodiazepine agonists.

Positive Allosteric Modulation at a Secondary Site

Paradoxically, electrophysiological studies have revealed a second, distinct action of β-CCP. At micromolar concentrations, β-CCP and other β-carboline esters can markedly enhance GABA-induced chloride currents.[16][17] This positive modulatory effect is insensitive to the classical benzodiazepine site antagonist, flumazenil (Ro 15-1788), proving that it is not mediated by the BZ binding site.[5][17]

Further investigation suggests this potentiation occurs via the loreclezole binding site, a modulatory site located within the transmembrane domain, dependent on a specific asparagine residue in the β2 or β3 subunits.[5] The 3-carboxyl ester moiety present in β-CCP is essential for this agonist-like interaction at this novel site.[16] This dual activity—inverse agonism at the BZ site and positive modulation at a secondary site—makes β-CCP a unique and valuable tool for probing the allosteric regulation of GABA-A receptors.

Table 1: Summary of Propyl β-Carboline-3-Carboxylate (β-CCP) Activity

| Parameter | Description | Experimental Evidence | References |

|---|---|---|---|

| Binding Site 1 | Benzodiazepine (BZD) Site | High-affinity, saturable binding of [³H]PrCC to human brain membranes. | [10] |

| Functional Activity (BZD Site) | Negative Allosteric Modulator (Inverse Agonist) | By analogy with other short-chain β-carboline esters (e.g., β-CCM), which are known to be proconvulsant and anxiogenic. | [6][14] |

| Binding Site 2 | Secondary, Flumazenil-Insensitive Site (putatively the Loreclezole site) | Potentiation of GABA-induced currents at μM concentrations is not blocked by BZ antagonists. | [5][17] |

| Functional Activity (Secondary Site) | Positive Allosteric Modulator (Agonist-like) | Markedly enhances GABA-induced Cl⁻ currents in electrophysiology experiments. | [5][16] |

| In Vivo Effects | Proconvulsant and Anxiogenic | Short-chain β-carboline esters generally display proconvulsant and anxiogenic properties, consistent with a dominant inverse agonist profile. |[6][14] |

Signaling Pathway Visualization

The diagram below illustrates the dual modulatory inputs of β-CCP on the GABA-A receptor, highlighting its interaction with both the benzodiazepine site and a secondary, potentiation-mediating site.

Caption: Dual modulation of the GABA-A receptor by β-CCP.

Core Experimental Methodologies

A multi-faceted approach combining biochemical, electrophysiological, and behavioral techniques is required to fully characterize the effects of a compound like β-CCP.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of β-CCP for the benzodiazepine binding site on GABA-A receptors.

Causality and Rationale: This assay directly quantifies the physical interaction between the ligand and the receptor.[18] A competition assay is used where the unlabeled test compound (β-CCP) competes with a radiolabeled ligand (e.g., [³H]Flumazenil) that has a known high affinity for the target site. The concentration of β-CCP that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) is calculated. This provides a precise measure of affinity. Multiple washes of the membrane preparation are critical to remove endogenous GABA, which would otherwise interfere with ligand binding.[19]

Protocol: Competition Binding Assay

-

Membrane Preparation:

-

Homogenize rat or human brain tissue (e.g., cerebral cortex) in ice-cold sucrose buffer (0.32 M sucrose).[20]

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 30 min) to pellet the membranes.

-

Wash the pellet multiple times by resuspension in assay buffer (e.g., 50 mM Tris-HCl) and re-centrifugation to remove endogenous inhibitors like GABA.[19][20]

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add the following to each well in triplicate:

-

150 µL of membrane preparation (50-120 µg protein).[21]

-

50 µL of assay buffer or a saturating concentration of a non-labeled BZ ligand (e.g., 10 µM Diazepam) to define non-specific binding.

-

50 µL of competing test compound (β-CCP) at various concentrations.

-

-

Initiate the binding reaction by adding 50 µL of a fixed concentration of radioligand (e.g., 1 nM [³H]Flumazenil). The final volume is 250 µL.[21]

-

Incubate the plate for 60-90 minutes at 4°C or on ice to reach equilibrium.[19][21]

-

-

Termination and Detection:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[21]

-

Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding at each concentration of β-CCP.

-

Plot the percentage of specific binding against the log concentration of β-CCP to generate a competition curve.

-

Fit the data using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a Radioligand Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional effect of β-CCP on GABA-induced chloride currents in cells expressing specific GABA-A receptor subtypes.

Causality and Rationale: This technique provides a direct functional readout of ion channel activity with high temporal resolution.[22] By "patching" onto a single cell, the membrane potential can be "clamped" at a fixed value, and the currents flowing across the membrane in response to drug application can be measured directly.[23][24] Co-application of β-CCP with a low concentration of GABA allows for precise determination of whether β-CCP enhances (positive modulation), inhibits (negative modulation), or has no effect on the GABA-gated current. Using a cell line (e.g., HEK293) transfected with specific GABA-A receptor subunits allows for the study of subtype selectivity.[23][25][26]

Protocol: Whole-Cell Voltage-Clamp Recording

-

Cell Preparation:

-

Culture HEK293 cells and transiently or stably transfect them with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Plate the cells onto glass coverslips 24-48 hours before recording.

-

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with external solution (containing physiological ion concentrations).

-

Fabricate recording pipettes from borosilicate glass capillaries with a tip resistance of 3-8 MΩ.

-

Fill the pipette with internal solution, which mimics the intracellular ionic environment and contains CsCl to block K⁺ currents.

-

-

Establishing Whole-Cell Configuration:

-

Approach a single cell with the recording pipette and apply gentle positive pressure.

-

Form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane by applying gentle suction.

-

Rupture the membrane patch under the pipette tip with a brief pulse of strong suction to achieve the whole-cell configuration, allowing electrical and molecular access to the cell interior.[22]

-

-

Recording and Drug Application:

-

Clamp the cell's membrane potential at a holding potential of -60 mV or -70 mV.[22][24]

-

Establish a baseline recording. Apply a low concentration of GABA (e.g., EC10-EC20, typically 1-3 µM) via a rapid perfusion system to elicit a control inward Cl⁻ current.

-

Co-apply the same concentration of GABA along with varying concentrations of β-CCP.

-

To test for BZ-site specificity, pre-incubate the cell with flumazenil (1 µM) before co-applying GABA and β-CCP.

-

Wash out the drugs and allow the cell to recover between applications.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current for each condition.

-

Normalize the current amplitude in the presence of β-CCP to the control GABA response.

-

Plot the normalized current as a function of β-CCP concentration to generate a dose-response curve. A potentiation >100% indicates positive modulation, while an inhibition <100% indicates negative modulation.

-

Caption: Workflow for a Patch-Clamp Electrophysiology Experiment.

Behavioral Pharmacology Assays

Objective: To assess the in vivo behavioral effects of β-CCP, such as anxiety and seizure susceptibility.

Causality and Rationale: Behavioral assays provide the highest level of integrated, systems-level data, indicating the ultimate functional consequence of the drug's action in the CNS. Tests like the elevated plus maze (EPM) and light-dark box are based on the conflict between a rodent's natural tendency to explore and its aversion to open, brightly lit spaces.[27] Anxiolytic drugs increase exploration of the aversive areas, while anxiogenic drugs decrease it.[14] Proconvulsant activity can be assessed by determining if a non-convulsive dose of the test compound lowers the seizure threshold for a chemical convulsant like pentylenetetrazol (PTZ).[14][28]

Example Assay: Elevated Plus Maze (EPM)

-

Apparatus: A plus-shaped maze raised above the floor, with two opposing arms open and two enclosed by high walls.

-

Procedure:

-

Administer β-CCP or vehicle control to mice or rats via intraperitoneal (IP) injection.

-

After a set pre-treatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the session with a video camera for later analysis.

-

-

Data Analysis:

-

Key parameters measured are the number of entries into and the time spent in the open arms versus the closed arms.

-

An anxiogenic effect, consistent with inverse agonism, is indicated by a significant decrease in the time spent in and entries into the open arms compared to the vehicle group.[14]

-

Conclusion and Future Directions

Propyl β-carboline-3-carboxylate is a pharmacologically complex ligand of the GABA-A receptor. While it binds with high affinity to the classical benzodiazepine site, where it is presumed to act as a negative allosteric modulator, it also possesses a distinct, flumazenil-insensitive positive modulatory effect at higher concentrations, likely mediated by the loreclezole binding site.[5][16] This dual pharmacology makes it an invaluable research tool for dissecting the multiple allosteric control points on the GABA-A receptor complex.

Future research should focus on leveraging subtype-specific recombinant receptors and advanced structural biology techniques to precisely map the secondary binding site and understand the structural determinants of its agonist-like activity. Further in vivo studies are warranted to explore whether the dual effects of β-CCP can be separated under different physiological or pathological conditions, potentially revealing new avenues for therapeutic intervention in the GABAergic system.

References

-

Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (n.d.). Current Protocols in Pharmacology. [Link]

-

Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience. [Link]

-

Sieghart, W., & Sperk, G. (1991). [3H]propyl-6-azido-beta-carboline-3-carboxylate: a new photoaffinity label for the GABAA-benzodiazepine receptor. Journal of Neurochemistry. [Link]

-

Liu, J., et al. (2020). Electrophysiological Studies of GABA A Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology. [Link]

-

Skerritt, J. H., Johnston, G. A., & Braestrup, C. (1982). Modulation of GABA binding to rat brain membranes by alkyl beta-carboline-3-carboxylate esters. European Journal of Pharmacology. [Link]

-

PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina Chapel Hill. [Link]

-

Becker, N., et al. (2014). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Biomolecular Screening. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Im, W. B., & Pregenzer, J. F. (1995). Interaction of beta-carboline inverse agonists for the benzodiazepine site with another site on GABAA receptors. British Journal of Pharmacology. [Link]

-

Stevenson, A., et al. (1995). beta-Carboline gamma-aminobutyric acidA receptor inverse agonists modulate gamma-aminobutyric acid via the loreclezole binding site as well as the benzodiazepine site. Molecular Pharmacology. [Link]

-

Blanchard, D. C., et al. (2003). Mouse defensive behaviors: pharmacological and behavioral assays for anxiety and panic. European Journal of Pharmacology. [Link]

-

Furtmüller, R., et al. (2018). Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission. Journal of Visualized Experiments. [Link]

-

Griebel, G., & Holmes, A. (2013). The age of anxiety: role of animal models of anxiolytic action in drug discovery. Molecular Psychiatry. [Link]

-

Chiu, P., et al. (1984). Characteristics of [3H] propyl beta-carboline-3-carboxylate binding to benzodiazepine receptors in human brain. Research Communications in Chemical Pathology and Pharmacology. [Link]

-

Axol Bioscience. (n.d.). A simplified whole-cell patch clamp protocol for use in neuronal cultures. Axol Bioscience. [Link]

-

Carreño, C., et al. (2021). Phenolics as GABAA Receptor Ligands: An Updated Review. Molecules. [Link]

-

Nanion Technologies. (n.d.). GABAA Receptors on the Patchliner. Nanion Technologies. [Link]

-

Ansari, S., et al. (2024). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. International Journal of Molecular Sciences. [Link]

-

Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences. [Link]

-

Griebel, G., et al. (2001). Mouse defensive behaviors: pharmacological and behavioral assays for anxiety and panic. European Journal of Pharmacology. [Link]

-

Masi, A., et al. (2022). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications. [Link]

-

Bouthour, W., et al. (2022). Protocol for studying GABAA receptor subsynaptic domains in rat hippocampal neurons using single-molecule localization microscopy. STAR Protocols. [Link]

-

McMahon, L. R., & France, C. P. (2001). The negative GABA(A) modulator methyl beta-carboline-3-carboxylate attenuates the behavioral effects of the positive GABA(A) modulators triazolam and pregnanolone in rhesus monkeys. Psychopharmacology. [Link]

-

Ayoka, A. O., et al. (2021). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. EC Pharmacology and Toxicology. [Link]

-

Jakovljevic, M., et al. (2012). DMCM, a benzodiazepine site inverse agonist, improves active avoidance and motivation in the rat. Behavioural Brain Research. [Link]

-

Medina, J. H., et al. (1989). Proconvulsant and 'anxiogenic' effects of n-butyl beta carboline-3-carboxylate, an endogenous benzodiazepine binding inhibitor from brain. Biochemical and Biophysical Research Communications. [Link]

-

Previero, A., et al. (1989). Synthesis and some properties of a homologous series of beta-carboline-3-carboxylic esters. Il Farmaco. [Link]

-

Sieghart, W., & Ernst, M. (2015). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? Frontiers in Pharmacology. [Link]

-

Nielsen, M., & Braestrup, C. (1980). GABA reduces binding of 3H-methyl β-carboline-3-carboxylate to brain benzodiazepine receptors. Nature. [Link]

-

Ordaz, B., et al. (2024). β-carbolines that enhance GABAA receptor response expressed in oligodendrocytes promote remyelination in an in vivo rat model of focal demyelination. Frontiers in Cellular Neuroscience. [Link]

-

Jensen, M. S., & Lambert, J. D. (1983). Methyl-beta-carboline-3-carboxylate attenuates GABA effects in rat brain hippocampus in vivo. Brain Research. [Link]

-

Kaijima, M., et al. (1984). [Potent Convulsant Effects of a Benzodiazepine Inverse Agonist, Methyl beta-carboline-3-carboxylate in Cats]. No To Shinkei. [Link]

-

Zhang, C., et al. (2015). Design, Synthesis and Subtype Selectivity of 3, 6-Disubstituted β-Carbolines at Bz/GABA(A)ergic Receptors. Journal of Medicinal Chemistry. [Link]

-

Honore, T., & Nielsen, M. (1985). Kinetic modulation by GABAergic agents of high- and low-affinity binding of [3H]methyl beta-carboline-3-carboxylate. Journal of Neurochemistry. [Link]

-

Fanselow, M. S., et al. (1991). The benzodiazepine inverse agonist DMCM as an unconditional stimulus for fear-induced analgesia: implications for the role of GABAA receptors in fear-related behavior. Behavioral Neuroscience. [Link]

-

He, X., et al. (1997). 6-(Propyloxy)-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl ester (Zk 93423) at wild type and recombinant GABAA receptors. Journal of Medicinal Chemistry. [Link]

-

Im, W. B., & Pregenzer, J. F. (1995). Interaction of beta-carboline inverse agonists for the benzodiazepine site with another site on GABAA receptors. British Journal of Pharmacology. [Link]

-

Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Wikipedia. [Link]

-

Berzsenyi, P., et al. (2020). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules. [Link]

-

Pinto, M., et al. (2016). Synthesis of β-carboline derivatives. Proceedings. [Link]

-

Taha, N. A., et al. (2023). SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. Malaysian Journal of Analytical Sciences. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. beta-Carboline gamma-aminobutyric acidA receptor inverse agonists modulate gamma-aminobutyric acid via the loreclezole binding site as well as the benzodiazepine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and some properties of a homologous series of beta-carboline-3-carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DMCM, a benzodiazepine site inverse agonist, improves active avoidance and motivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Subtype Selectivity of 3, 6-Disubstituted β-Carbolines at Bz/GABA(A)ergic Receptors. SAR and Studies Directed Toward Agents For Treatment of Alcohol Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characteristics of [3H] propyl beta-carboline-3-carboxylate binding to benzodiazepine receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl-beta-carboline-3-carboxylate attenuates GABA effects in rat brain hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The benzodiazepine inverse agonist DMCM as an unconditional stimulus for fear-induced analgesia: implications for the role of GABAA receptors in fear-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proconvulsant and 'anxiogenic' effects of n-butyl beta carboline-3-carboxylate, an endogenous benzodiazepine binding inhibitor from brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Potent convulsant effects of a benzodiazepine inverse agonist, methyl beta-carboline-3-carboxylate in cats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Interaction of beta-carboline inverse agonists for the benzodiazepine site with another site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interaction of beta-carboline inverse agonists for the benzodiazepine site with another site on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PDSP - GABA [kidbdev.med.unc.edu]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. docs.axolbio.com [docs.axolbio.com]

- 23. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

- 25. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission [jove.com]

- 27. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of propyl beta-carboline-3-carboxylate

An In-depth Technical Guide to the Pharmacological Profile of Propyl β-Carboline-3-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

Propyl β-carboline-3-carboxylate (β-CCP) is a pivotal research tool in neuropharmacology, primarily recognized for its potent and selective interaction with the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. As a classical inverse agonist, β-CCP elicits physiological and behavioral effects that are generally opposite to those of benzodiazepine agonists like diazepam. This technical guide provides a comprehensive overview of the pharmacological profile of β-CCP, detailing its mechanism of action, binding kinetics, and functional consequences. It is intended for researchers, scientists, and drug development professionals engaged in the study of GABAergic neurotransmission, anxiety, epilepsy, and related neurological disorders. This document synthesizes key experimental findings and provides detailed protocols to facilitate further investigation into this important class of compounds.

Introduction: The Significance of β-Carbolines in Neuroscience

The β-carboline family of compounds, both naturally occurring and synthetic, has been instrumental in elucidating the complexities of the GABA-A receptor system. These molecules exhibit a wide spectrum of activities, ranging from full agonism to full inverse agonism at the BZD site, making them invaluable for probing the functional significance of this allosteric modulatory site. Propyl β-carboline-3-carboxylate stands out due to its high affinity and pronounced inverse agonist properties, which have been consistently demonstrated across numerous preclinical studies. Understanding the pharmacological profile of β-CCP is not only crucial for its application as a research tool but also provides a foundational understanding of the neurobiological substrates of anxiety and seizure disorders.

Molecular Mechanism of Action: Inverse Agonism at the GABA-A Receptor

The primary molecular target of β-CCP is the allosteric BZD binding site located at the interface of the α and γ subunits of the GABA-A receptor. The GABA-A receptor is a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[1][2] The binding of GABA to its orthosteric site triggers the opening of an integral chloride (Cl⁻) channel, leading to neuronal hyperpolarization and inhibition.[1]

Benzodiazepine agonists enhance the action of GABA, increasing the frequency of channel opening and thus potentiating inhibition.[1] In stark contrast, β-CCP, as an inverse agonist, binds to the BZD site and induces a conformational change in the receptor that reduces the efficiency of GABA-mediated channel gating.[3][4] This negative allosteric modulation leads to a decrease in neuronal inhibition, resulting in a state of heightened neuronal excitability.

Signaling Pathway of β-CCP at the GABA-A Receptor

The following diagram illustrates the modulatory effects of agonists and inverse agonists on GABA-A receptor function.

Caption: Allosteric modulation of the GABA-A receptor by β-CCP.

Pharmacological Characterization: In Vitro and In Vivo Methodologies

A thorough understanding of the pharmacological profile of β-CCP has been achieved through a combination of in vitro binding assays and in vivo behavioral studies.

In Vitro Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.[5] In the case of β-CCP, these assays have consistently demonstrated its high affinity for the BZD site.[6][7]

Table 1: Binding Affinity of Propyl β-Carboline-3-carboxylate at the Benzodiazepine Receptor

| Radioligand | Preparation | IC₅₀ (nM) | Reference |

| [³H]Flunitrazepam | Rat cerebral cortex | ~5-10 | [7] |

| [³H]Diazepam | Human brain | ~4-7 | [8] |

Note: IC₅₀ values can vary depending on experimental conditions. The values presented are representative of the high affinity of β-CCP.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a standard procedure for determining the inhibitory constant (Ki) of β-CCP at the BZD receptor.[9][10][11]

-

Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal membranes.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation (50-120 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]-flumazenil at a concentration near its Kd), and varying concentrations of unlabeled β-CCP.

-

The total assay volume is typically 250-500 µL.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of a non-radiolabeled BZD, such as diazepam).

-

Incubate the plate at a controlled temperature (e.g., 0-4°C or 30°C) for a sufficient duration to reach equilibrium (typically 30-60 minutes).[9][11]

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to minimize dissociation of the radioligand from the receptor.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of β-CCP to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of β-CCP that inhibits 50% of specific binding) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Behavioral Effects

The inverse agonist properties of β-CCP manifest in vivo as proconvulsant and anxiogenic-like behaviors in animal models.[7][12][13][14]

-

Proconvulsant Activity: β-CCP can lower the seizure threshold for chemoconvulsants like pentylenetetrazole (PTZ) and in some cases, induce convulsions on its own at higher doses.[7][15]

-

Anxiogenic Effects: In animal models of anxiety, such as the elevated plus-maze and the social interaction test, β-CCP produces behaviors consistent with an anxiogenic state, including reduced exploration of open spaces and decreased social engagement.[12][14][16]

Experimental Workflow: Elevated Plus-Maze for Anxiogenic Activity

This diagram outlines the procedural flow for assessing the anxiogenic effects of β-CCP using the elevated plus-maze.

Caption: Experimental workflow for the elevated plus-maze test.

Structure-Activity Relationships and Therapeutic Implications

The pharmacological profile of β-carbolines is highly sensitive to the nature of the substituent at the 3-position of the carboline nucleus. The ester moiety in β-CCP is critical for its inverse agonist activity. Alterations to the alkyl chain of the ester can modulate the potency and efficacy, with shorter chains often being associated with more pronounced inverse agonist and proconvulsant effects.[17]

While β-CCP itself is not a therapeutic agent due to its anxiogenic and proconvulsant properties, its study has been instrumental in the development of other BZD site ligands with more nuanced pharmacological profiles, including partial agonists and antagonists. The insights gained from β-CCP research continue to inform the design of novel therapeutics for anxiety disorders, epilepsy, and other neurological conditions.

Conclusion

Propyl β-carboline-3-carboxylate is a cornerstone tool for the pharmacological dissection of the GABA-A receptor system. Its well-characterized profile as a high-affinity inverse agonist at the benzodiazepine site provides a robust means to investigate the consequences of reduced GABAergic inhibition. The experimental protocols and data presented in this guide offer a framework for the continued use of β-CCP in advancing our understanding of the neurobiology of health and disease.

References

-

Chiu, P., Chiu, S., & Mishra, R. K. (1984). Characteristics of [3H] propyl beta-carboline-3-carboxylate binding to benzodiazepine receptors in human brain. Research Communications in Chemical Pathology and Pharmacology, 44(2), 199-213. [Link]

-

Im, W. B., Pregenzer, J. F., & Carter, D. B. (1995). Interaction of beta-carboline inverse agonists for the benzodiazepine site with another site on GABAA receptors. British Journal of Pharmacology, 116(3), 2021-2026. [Link]

-

Sieghart, W., Eichinger, A., & Zezula, J. (1995). [3H]propyl-6-azido-beta-carboline-3-carboxylate: a new photoaffinity label for the GABAA-benzodiazepine receptor. European Journal of Pharmacology, 281(1), 93-96. [Link]

-

Ninan, P. T., Insel, T. M., Cohen, R. M., Cook, J. M., Skolnick, P., & Paul, S. M. (1982). A novel chemically induced animal model of human anxiety. Science, 218(4579), 1333-1335. [Link]

-

File, S. E. (1987). Effects of Beta-Carbolines in Animal Models of Anxiety. Brain Research Bulletin, 19(3), 293-299. [Link]

-

Ahangar, N., Alipour, M. R., & Shafiee-Nick, R. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 11(4), 1149-1157. [Link]

-

Ahangar, N., Alipour, M. R., & Shafiee-Nick, R. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. ResearchGate. [Link]

-

Wingrove, P. B., Thompson, S. A., Wafford, K. A., & Whiting, P. J. (1995). beta-Carboline gamma-aminobutyric acidA receptor inverse agonists modulate gamma-aminobutyric acid via the loreclezole binding site as well as the benzodiazepine site. Molecular Pharmacology, 48(6), 965-969. [Link]

-

Deng, L., El-Gendy, M. A., Loo, T., & Cook, J. M. (1989). Synthesis and benzodiazepine receptor affinities of rigid analogues of 3-carboxy-beta-carbolines: demonstration that the benzodiazepine receptor recognizes preferentially the s-cis conformation of the 3-carboxy group. Journal of Medicinal Chemistry, 32(8), 1799-1804. [Link]

-

Dorow, R., Horowski, R., Paschelke, G., Amin, M., & Braestrup, C. (1983). A radioreceptor assay to study the affinity of benzodiazepines and their receptor binding activity in human plasma including their active metabolites. British Journal of Clinical Pharmacology, 15(3), 351-360. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

File, S. E., & Lister, R. G. (1983). Interactions of ethyl-beta-carboline-3-carboxylate and Ro 15-1788 With CGS 8216 in an Animal Model of Anxiety. Neuroscience Letters, 39(1), 91-94. [Link]

-

Oakley, N. R., & Jones, B. J. (1982). Differential pharmacological effects of beta-carboline-3-carboxylic acid esters. Neuropharmacology, 21(6), 587-589. [Link]

-

File, S. E. (1987). Effects of β-carbolines in animal models of anxiety. ScienceDirect. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Chang, Y., & Weiss, D. S. (1999). Mechanism of action of benzodiazepines on GABAA receptors. CNS Drugs, 12(5), 333-343. [Link]

-

Kochman, R. L., & Hirsch, J. D. (1982). Thermodynamic Changes Associated With Benzodiazepine and Alkyl beta-carboline-3-carboxylate Binding to Rat Brain Homogenates. Molecular Pharmacology, 22(2), 335-341. [Link]

-

Jacqmin, P., Wibo, M., & Lesne, M. (1986). Classification of benzodiazepine receptor agonists, inverse agonists and antagonists using bicuculline in an in vitro test. Journal de Pharmacologie, 17(2), 139-145. [Link]

-

Macgregor, S., Peterson, C. L., & Kydd, R. R. (2024). β-Carboline (FG-7142) modulates fear but not anxiety-like behaviour in zebrafish. Scientific Reports, 14(1), 438. [Link]

-

Lista, A., Blier, P., & de Montigny, C. (1990). The benzodiazepine receptor inverse agonist DMCM decreases serotonergic transmission in rat hippocampus: an in vivo electrophysiological study. Synapse, 6(2), 175-178. [Link]

-

Medina, J. H., Novas, M. L., & De Robertis, E. (1989). Proconvulsant and 'anxiogenic' effects of n-butyl beta carboline-3-carboxylate, an endogenous benzodiazepine binding inhibitor from brain. Behavioural Brain Research, 33(1), 1-11. [Link]

-

Olsen, R. W., & Sieghart, W. (2009). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry (7th ed.). Elsevier. [Link]

-

Clinical Pharmacogenetics Implementation Consortium. (n.d.). Benzodiazepine Pathway, Pharmacodynamics. Retrieved from [Link]

-

Farrant, M., & Kaila, K. (2015). Electrophysiology of ionotropic GABA receptors. The Journal of Physiology, 593(16), 3467-3490. [Link]

-

Dodd, R. H., Ouannes, C., Thuc, L. V., De Graw, J. I., Allen, M. S., & Skolnick, P. (1991). Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor. Journal of Medicinal Chemistry, 34(8), 2493-2500. [Link]

-

Germann, A. L., Shin, D. J., Man-Un-Kim, S., & Akk, G. (2020). Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. Neuropharmacology, 162, 107841. [Link]

-

Popović, M., Popović, N., Erić-Jovičić, M., & Stefanović, S. (2012). DMCM, a benzodiazepine site inverse agonist, improves active avoidance and motivation in the rat. Pharmacology, Biochemistry, and Behavior, 103(2), 263-268. [Link]

-

Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]

-

Wang, Y., Zhang, Y., Wang, Y., & Li, X. (2022). Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway. Anticancer Research, 42(5), 2387-2396. [Link]

-

Wikipedia. (n.d.). DMCM. Retrieved from [Link]

-

Kaijima, M., Le Gal La Salle, G., & Rossier, J. (1984). [Potent Convulsant Effects of a Benzodiazepine Inverse Agonist, Methyl beta-carboline-3-carboxylate in Cats]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 84(5), 457-463. [Link]

-

Cepeda, C., Tanaka, T., Bessel, R., Rojas-Serrano, A., & Naquet, R. (1981). Characterization of convulsions induced by methyl beta-carboline-3-carboxylate in mice. Neuroscience Letters, 24(2), 179-184. [Link]

-

Evans, A. K., & Lowry, C. A. (2007). Pharmacology of the beta-carboline FG-7142, a partial inverse agonist at the benzodiazepine allosteric site of the GABA A receptor: neurochemical, neurophysiological, and behavioral effects. CNS Drug Reviews, 13(4), 475-501. [Link]

-

Skolnick, P., Paul, S. M., & Barker, J. L. (1985). Beta-carboline interactions at the BZ-GABA receptor chloride-ionophore complex in the rat cerebral cortex. European Journal of Pharmacology, 110(3), 331-337. [Link]

-

Tenen, S. S., & Hirsch, J. D. (1980). beta-Carboline-3-carboxylic acid ethyl ester antagonizes diazepam activity. Nature, 288(5791), 609-610. [Link]

-

Venault, P., Chapouthier, G., Prado de Carvalho, L., Simiand, J., Morre, M., Dodd, R. H., & Rossier, J. (1990). Methyl beta-carboline-3-carboxylate enhances performance in a multiple-trial learning task in mice. Pharmacology, Biochemistry, and Behavior, 36(4), 811-815. [Link]

-

Braestrup, C., Nielsen, M., & Olsen, C. E. (1980). Urinary and brain beta-carboline-3-carboxylates as potent inhibitors of brain benzodiazepine receptors. Proceedings of the National Academy of Sciences of the United States of America, 77(4), 2288-2292. [Link]

-

Ordaz, B., Jaimes-Hoy, L., Varela-Echavarría, A., & Ortega, A. (2024). β-carbolines that enhance GABAA receptor response expressed in oligodendrocytes promote remyelination in an in vivo rat model of focal demyelination. Frontiers in Cellular Neuroscience, 18, 1354366. [Link]

-

Kumar, A., Sharma, S., & Kumar, D. (2022). Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. Molecules, 27(19), 6524. [Link]

-

Fanselow, M. S., & Calcagnetti, D. J. (1990). The benzodiazepine inverse agonist DMCM as an unconditional stimulus for fear-induced analgesia: implications for the role of GABAA receptors in fear-related behavior. Behavioral Neuroscience, 104(2), 329-335. [Link]

-

Cain, M., Weber, R. W., Guzman, F., Cook, J. M., Barker, S. A., Rice, K. C., Crawley, J. N., Paul, S. M., & Skolnick, P. (1982). Synthesis and some properties of a homologous series of beta-carboline-3-carboxylic esters. Journal of Medicinal Chemistry, 25(9), 1081-1091. [Link]

Sources

- 1. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-carboline interactions at the BZ-GABA receptor chloride-ionophore complex in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Characteristics of [3H] propyl beta-carboline-3-carboxylate binding to benzodiazepine receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential pharmacological effects of beta-carboline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Effects of beta-carbolines in animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. Proconvulsant and 'anxiogenic' effects of n-butyl beta carboline-3-carboxylate, an endogenous benzodiazepine binding inhibitor from brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of convulsions induced by methyl beta-carboline-3-carboxylate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Interactions of ethyl-beta-carboline-3-carboxylate and Ro 15-1788 with CGS 8216 in an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and some properties of a homologous series of beta-carboline-3-carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Propyl β-Carboline-3-Carboxylate: A Technical Guide for Benzodiazepine Receptor Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl β-carboline-3-carboxylate (β-CCP) is a notable compound within the β-carboline class of molecules, which are recognized for their high-affinity interaction with the benzodiazepine (BZ) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] This guide provides an in-depth technical overview of β-CCP, delineating its chemical properties, synthesis, and multifaceted pharmacological profile as a benzodiazepine receptor ligand. We will explore its mechanism of action, ranging from inverse agonism to potential agonistic effects under specific conditions, and detail its application in preclinical research. This document serves as a comprehensive resource, consolidating current knowledge and providing practical methodologies for the scientific community engaged in GABA-A receptor research and the development of novel therapeutics targeting this critical neuroreceptor complex.

Introduction: The β-Carboline Scaffold and the GABA-A Receptor

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its complex pentameric structure houses multiple allosteric modulatory sites, with the benzodiazepine binding site being of significant therapeutic interest for conditions such as anxiety, insomnia, and epilepsy. The discovery that β-carbolines, a class of indole alkaloids, bind with high affinity to this site has opened new avenues for research, suggesting the existence of endogenous ligands and revealing a spectrum of pharmacological activities beyond simple agonism.[3][4]

Initially, β-carboline-3-carboxylic acid ethyl ester was identified as a potent displacer of [3H]-diazepam binding, leading to the hypothesis that a derivative of β-carboline-3-carboxylic acid might be an endogenous ligand for the benzodiazepine receptor.[5][6] Subsequent research has unveiled a range of β-carboline derivatives with diverse effects, from full agonists that enhance GABA-ergic transmission, to antagonists that block the effects of other ligands, and inverse agonists that reduce GABA-stimulated chloride conductance.[2][3]

Propyl β-carboline-3-carboxylate (β-CCP) has emerged as a key tool in this field. Its distinct pharmacological profile, which can differ from its methyl and ethyl ester counterparts, underscores the subtle structure-activity relationships that govern ligand interaction with the benzodiazepine receptor.[7] This guide will delve into the specifics of β-CCP, providing a foundational understanding for its effective use in research.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | Propyl 9H-pyrido[3,4-b]indole-3-carboxylate | [8] |

| Molecular Formula | C15H14N2O2 | [8][9] |

| CAS Number | 76808-18-9 | [8][] |

| Synonyms | β-CCP, Propyl beta-carboline-3-carboxylate | [8] |

Synthesis of Propyl β-Carboline-3-Carboxylate

The synthesis of β-carbolines, including β-CCP, is a well-established area of organic chemistry.[11] A common synthetic route involves the Pictet-Spengler reaction, which forms the core tricyclic structure.[12]

General Synthetic Workflow:

The synthesis generally proceeds through the following key stages:

-

Formation of the β-carboline-3-carboxylic acid core: This is often achieved through a Pictet-Spengler reaction between L-tryptophan or its derivatives and an appropriate aldehyde or α-keto acid, followed by oxidation.[12]

-

Esterification: The resulting carboxylic acid is then esterified with propanol under acidic conditions to yield propyl β-carboline-3-carboxylate.

A variety of synthetic methodologies have been developed to improve yields and introduce substitutions on the β-carboline ring, allowing for the exploration of structure-activity relationships.[11][13][14]

Figure 1: Generalized synthetic workflow for Propyl β-carboline-3-carboxylate.

Mechanism of Action at the Benzodiazepine Receptor

β-CCP exerts its effects by binding to the benzodiazepine site on the GABA-A receptor.[15] The nature of its interaction can be complex, demonstrating characteristics of both inverse agonism and, under certain conditions, agonism.

Inverse Agonism

In many experimental paradigms, β-carbolines, including β-CCP, act as inverse agonists.[3][16] This means they bind to the benzodiazepine receptor and induce a conformational change that reduces the ability of GABA to open the chloride ion channel. This leads to a decrease in inhibitory neurotransmission, which can manifest as proconvulsant and anxiogenic effects.[16][17] The proconvulsant action of some β-carboline esters has been well-documented.[7][18]

Potential for Agonist-like Effects

Interestingly, the propyl ester of β-carboline-3-carboxylic acid has been shown to act as a benzodiazepine agonist in enhancing low-affinity GABA binding in vitro, in contrast to its methyl and ethyl ester counterparts which act as antagonists in this context.[19] This highlights the critical role of the ester group in determining the pharmacological profile of these compounds.[7][14] Furthermore, at higher concentrations, β-CCP can enhance GABA-induced chloride currents, an effect that appears to be mediated through a novel site on the GABA-A receptor, distinct from the benzodiazepine, barbiturate, and neurosteroid sites.[20][21]

Receptor Subtype Selectivity

The GABA-A receptor exists in numerous subtypes, determined by the combination of its constituent subunits (e.g., α, β, γ). β-CCP has been utilized as a radioligand to selectively label the BZ1 (α1-containing) benzodiazepine receptor subclass.[22] This selectivity is a valuable tool for dissecting the specific roles of different GABA-A receptor subtypes in mediating the diverse effects of benzodiazepine site ligands.

Figure 2: Simplified signaling pathway of β-CCP at the GABA-A receptor.

Pharmacological Effects and In Vivo Studies

The in vivo effects of β-CCP are a direct consequence of its interaction with the GABA-A receptor. While some β-carboline esters are potent proconvulsants or convulsants, the propyl ester has been shown to be non-convulsant in certain models.[7][23] This distinction is crucial for its application in behavioral pharmacology.